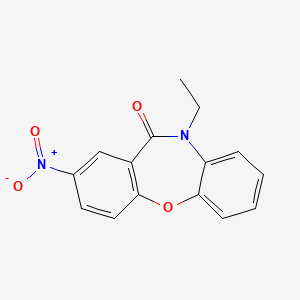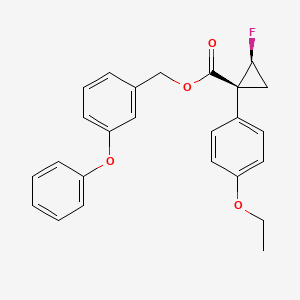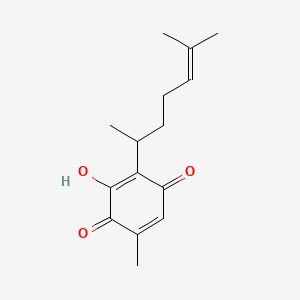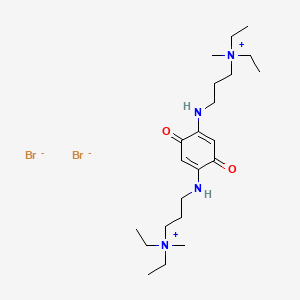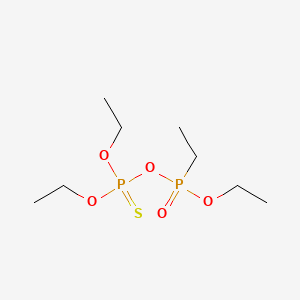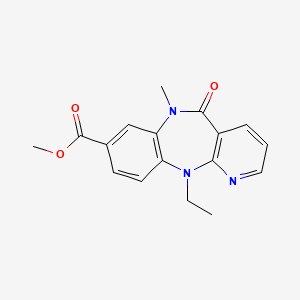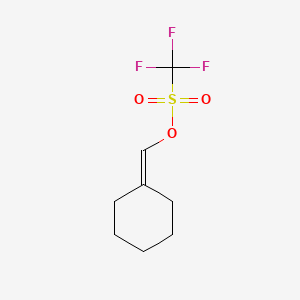
Cyclohexylidenemethyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylidenemethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H11F3O3S It is known for its unique structure, which includes a cyclohexylidene group attached to a trifluoromethanesulfonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexylidenemethyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of cyclohexylideneacetaldehyde with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexylidenemethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Addition Reactions: The double bond in the cyclohexylidene group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile, under mild to moderate temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while addition reactions could result in various cyclohexylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexylidenemethyl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a valuable building block in the development of new drugs.
Material Science: It is used in the development of new materials with specific properties, such as increased stability or reactivity.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl trifluoromethanesulfonate: Similar in structure but lacks the cyclohexylidene group.
Tetrabutylammonium triflate: Contains a triflate group but has a different cationic component.
Difluoromethyl trifluoromethanesulfonate: Similar in reactivity but has different substituents.
Uniqueness
Cyclohexylidenemethyl trifluoromethanesulfonate is unique due to its combination of a cyclohexylidene group and a trifluoromethanesulfonate ester. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable in specialized applications.
Eigenschaften
| 53282-32-9 | |
Molekularformel |
C8H11F3O3S |
Molekulargewicht |
244.23 g/mol |
IUPAC-Name |
cyclohexylidenemethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c9-8(10,11)15(12,13)14-6-7-4-2-1-3-5-7/h6H,1-5H2 |
InChI-Schlüssel |
GCBOFZACDIPPCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=COS(=O)(=O)C(F)(F)F)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



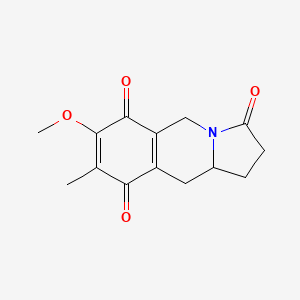
![4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol](/img/structure/B12799241.png)





